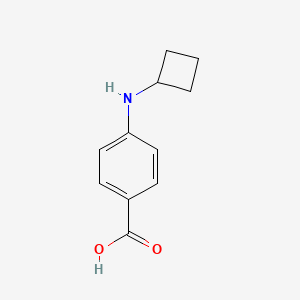
4-(cyclobutylamino)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclobutylamino)benzoic acid is an organic compound with the molecular formula C11H13NO2 It consists of a benzoic acid core substituted with a cyclobutylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclobutylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of an organic solvent such as ethanol, with the reaction mixture being heated to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-(cyclobutylamino)benzoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(cyclobutylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The cyclobutylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-(cyclobutylamino)benzoic acid, known for its role in the synthesis of folic acid.
4-(dimethylamino)benzoic acid: Another derivative of 4-aminobenzoic acid with different substituents, used in various chemical and biological applications.
Uniqueness
This compound is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(cyclobutylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2,(H,13,14) |
InChI Key |
AHQGJZHECFZFID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



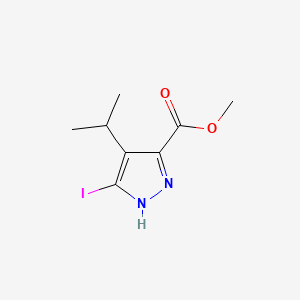
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)

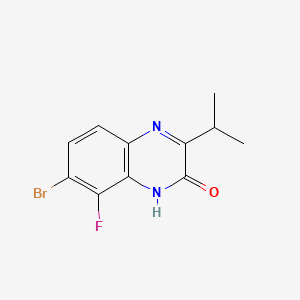
![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
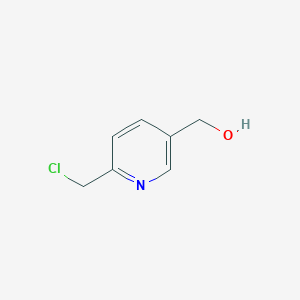
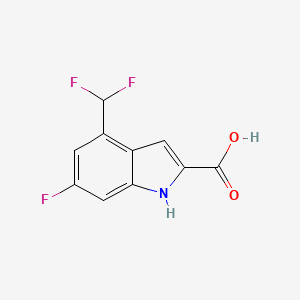
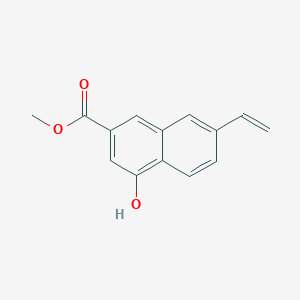
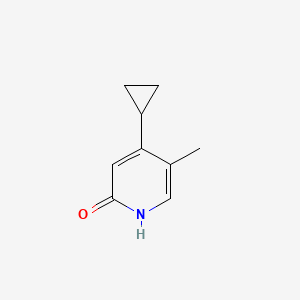
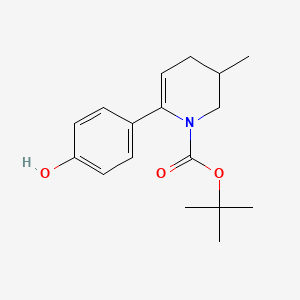

![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)
